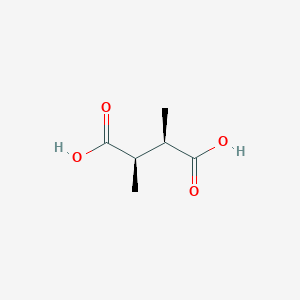
(2R,3R)-2,3-dimethylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dimethylbutanedioic acid, also known as (2R,3R)-2,3-dimethylsuccinic acid, is a chiral compound with the molecular formula C6H10O4. This compound is characterized by its two chiral centers, which give it specific stereochemical properties. It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dimethylbutanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dimethyl maleate using chiral catalysts. This method ensures the selective formation of the (2R,3R) isomer. Another method involves the use of microbial fermentation, where specific strains of bacteria are engineered to produce the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biocatalysts and optimized fermentation conditions. The fermentation process typically requires precise control of temperature, pH, and nutrient supply to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-dimethylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are commonly employed.
Major Products
The major products formed from these reactions include dimethyl ketones, dimethyl alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-dimethylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand stereospecificity and enzyme kinetics.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism by which (2R,3R)-2,3-dimethylbutanedioic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. In drug development, it may act as a chiral ligand, binding to specific molecular targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-dimethylbutanedioic acid: The enantiomer of (2R,3R)-2,3-dimethylbutanedioic acid, with similar chemical properties but different biological activities.
Succinic acid: The parent compound, lacking the methyl groups, used in various industrial applications.
Tartaric acid: Another chiral dicarboxylic acid with different stereochemical properties and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical processes.
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4-/m1/s1 |
Clave InChI |
KLZYRCVPDWTZLH-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C)C(=O)O)C(=O)O |
SMILES canónico |
CC(C(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


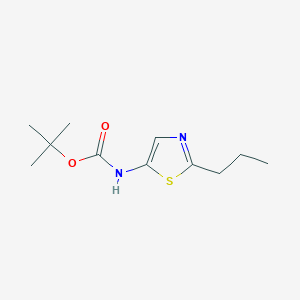

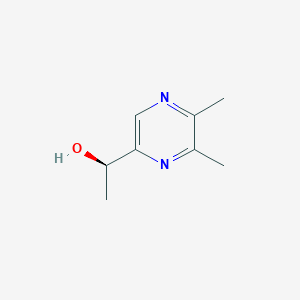

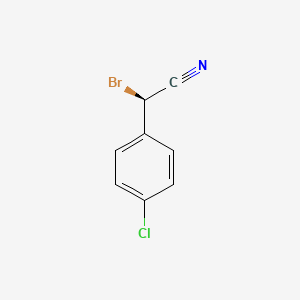

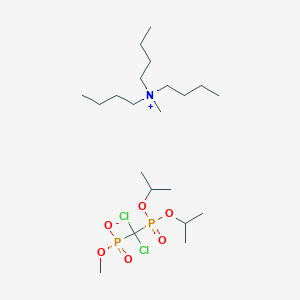
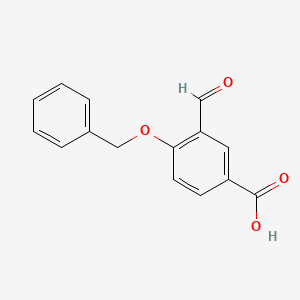
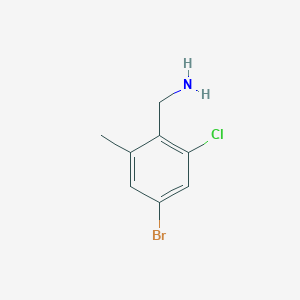
![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)



![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)
